2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
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Overview
Description
2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a trifluoromethylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst.
Nucleophilic Substitution: The trifluoromethylpyridine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the trifluoromethylpyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethylpyridine moiety and exhibit similar chemical properties.
Piperidine Derivatives: Compounds with a piperidine ring, which may have comparable biological activities.
Uniqueness
2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is unique due to its combination of a pyrazine ring, piperidine moiety, and trifluoromethylpyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-24-15(10-23-12)17(26)25-7-4-13(5-8-25)11-27-16-14(18(19,20)21)3-2-6-22-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCODCSFFLJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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